2-(1,3-benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide is a chemical compound that belongs to the benzothiazolium family. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide typically involves the reaction of benzothiazole derivatives with N,N-dipropylacetamide in the presence of a brominating agent. The reaction conditions often require a solvent such as toluene or dichloromethane and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of corresponding halide derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound may also act as a fluorescent probe, binding to target molecules and emitting fluorescence upon excitation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate
- 3-(2-Methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate
- 3-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
Uniqueness
2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide is unique due to its specific structural features, such as the presence of the dipropylacetamide group, which can enhance its solubility and reactivity. This compound’s ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable chemical in scientific research.
Properties
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N2OS.BrH/c1-3-9-16(10-4-2)15(18)11-17-12-19-14-8-6-5-7-13(14)17;/h5-8,12H,3-4,9-11H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPSNBYOLVSGA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C[N+]1=CSC2=CC=CC=C21.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.